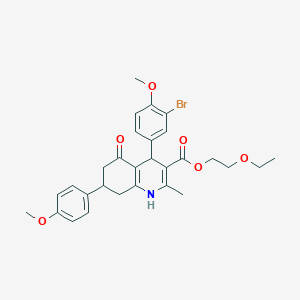
N-(sec-butyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as BRL-15572 and has been extensively studied for its potential application in scientific research. In
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves its selective binding to the dopamine D3 receptor and blocking its activation. This leads to a reduction in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. By blocking the D3 receptor, the compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. The compound has also been shown to reduce the expression of genes associated with addiction and to increase the expression of genes associated with neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(sec-butyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide is its high selectivity for the dopamine D3 receptor, which allows for specific investigation of the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of the compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(sec-butyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide. One direction is the development of more potent and selective D3 receptor antagonists for the treatment of addiction and other disorders. Another direction is the investigation of the role of the D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, the compound could be used to develop imaging agents for the visualization of the D3 receptor in the brain.
Synthesemethoden
The synthesis of N-(sec-butyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 4-fluorobenzyl chloride with sec-butylamine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. This method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been studied for its potential application in scientific research. It is a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. The compound has been used to investigate the role of the D3 receptor in these disorders and to develop potential therapeutic agents targeting this receptor.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-3-13(2)19-17(21)15-8-10-20(11-9-15)12-14-4-6-16(18)7-5-14/h4-7,13,15H,3,8-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJRALRJICYRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)
![1-(4-bromophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4979896.png)
![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)

![3-hydroxy-2,4-diphenyl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(2H)-one](/img/structure/B4979914.png)





![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)

![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)